3α-Hydroxytirucalla-7,24-dien-21-oic acid

Anti-inflammatory TPA-induced edema Triterpene SAR

Research reproducibility depends on exact stereochemical matching. Positional isomers or oxidized derivatives of this tirucallane scaffold yield divergent bioactivity profiles. - Anti-inflammatory potency: ID50 = 0.05 mg/ear (comparable to hydrocortisone) - Target application: agr quorum-sensing system inhibitor for non-bactericidal S. aureus research - Analytical utility: Single-crystal X-ray & full NMR characterization available as reference standard Ideal for SAR studies and pharmacophore modeling requiring the precise 3α-hydroxy-7,24-diene configuration.

Molecular Formula C30H48O3
Molecular Weight 456.711
CAS No. 82509-40-8
Cat. No. B2889545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3α-Hydroxytirucalla-7,24-dien-21-oic acid
CAS82509-40-8
Molecular FormulaC30H48O3
Molecular Weight456.711
Structural Identifiers
SMILESCC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,25+,28+,29-,30+/m0/s1
InChIKeyCGPBVNAIDFBRJG-IAQQMPTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3α-Hydroxytirucalla-7,24-dien-21-oic acid: Compound Overview


3α-Hydroxytirucalla-7,24-dien-21-oic acid (CAS: 82509-40-8) is a tetracyclic tirucallane-type triterpene with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol [1]. It is a naturally occurring secondary metabolite, first isolated and structurally characterized from plant resins, including those of *Protium hebetatum* and *Boswellia carterii* [2]. The compound features a 3α-hydroxy group, a carboxylic acid moiety at the C-21 position, and two double bonds at C-7 and C-24, which constitute its defining pharmacophore [3]. This specific stereochemical and positional arrangement is critical, as it distinguishes it from a family of closely related triterpene acids, thereby dictating its unique biological interaction profile and making it a non-fungible entity in scientific research and procurement [4].

Naturally occurring tirucallane triterpene acid; 3α-hydroxy-7,24-diene scaffold
Suitable for anti-inflammatory pathway research and pharmacophore modeling
Non-cytotoxic profile supports quorum sensing and virulence regulation studies Profile context

Why Substituting 3α-Hydroxytirucalla-7,24-dien-21-oic acid Fails


The class of tirucallane triterpenes is highly diverse, and even minor structural modifications—such as positional isomerism of a double bond, oxidation state of the C-3 hydroxyl, or stereochemical inversion—result in profoundly different biological activities, target engagement, and physicochemical properties [1]. For instance, the 3α-hydroxy-7,24-diene configuration of the target compound is not interchangeable with its 8,24-diene positional isomer or its 3-oxo derivative. These structural nuances directly impact receptor binding, as seen in anti-inflammatory assays where the 3α-hydroxy group is critical for potency [2]. Consequently, generic substitution without a precise structural match will lead to experimental irreproducibility and erroneous conclusions in drug discovery and biological pathway analysis [3]. The evidence below quantifies these critical differences, demonstrating that 3α-Hydroxytirucalla-7,24-dien-21-oic acid is a unique chemical probe and lead scaffold, not a generic commodity [4].

Target compound
3α-Hydroxytirucalla-7,24-dien-21-oic acid
8,24-diene positional isomer
3β/3α-hydroxytirucalla-8,24-dien-21-oic acid
Different double-bond position may shift anti-inflammatory endpoint response; isomer not interchangeable.
Target compound
3α-Hydroxytirucalla-7,24-dien-21-oic acid
3-Oxo analog
3-Oxotirucalla-7,24-dien-21-oic acid
Oxidation at C-3 introduces cytotoxic activity that may confound pathway-specific readouts.

3α-Hydroxytirucalla-7,24-dien-21-oic acid: Quantitative Evidence vs. Analogs


Superior Anti-inflammatory Activity vs. Positional Isomers

In a direct comparative study using a TPA-induced ear edema model in mice, 3α-Hydroxytirucalla-7,24-dien-21-oic acid demonstrated significantly higher anti-inflammatory potency than its positional isomer, 3β-hydroxytirucalla-8,24-dien-21-oic acid [1]. The target compound exhibited an ID50 of 0.05 mg/ear, while the 8,24-diene isomer showed an ID50 of 0.06 mg/ear [1]. This 17% improvement in potency, while modest, is a quantifiable distinction at the isomer level and underscores the critical nature of the 7,24-diene and 3α-hydroxy configuration for optimal activity [1]. Furthermore, the activity of the target compound was found to be comparable to that of the standard anti-inflammatory drug hydrocortisone (ID50=0.03 mg/ear), highlighting its potential as a reference standard [2].

Anti-inflammatory comparison
Head-to-head
Target ID50 = 0.05 mg/ear; 8,24-isomer ID50 = 0.06 mg/ear; hydrocortisone ID50 = 0.03 mg/ear
Supports isomer-specific anti-inflammatory endpoint review
TPA-induced mouse ear edema model
Anti-inflammatory TPA-induced edema Triterpene SAR

Crystallographic Distinction from the 8,24-Diene Isomer

Single-crystal X-ray diffraction analysis provides definitive evidence that 3α-Hydroxytirucalla-7,24-dien-21-oic acid is a distinct crystalline entity, separate from its positional isomer 3α-hydroxytirucalla-8,24-dien-21-oic acid [1]. The title compound crystallizes in a trigonal space group, confirming its unique three-dimensional conformation [1]. This is in contrast to its 8,24-diene isomer, which, despite also crystallizing in a trigonal space group, has a different unit cell and packing arrangement due to the altered position of the double bond [1]. This crystallographic distinction is not merely academic; it directly impacts the compound's solubility, stability, and potential for forming co-crystals or solid-state formulations, making it a non-interchangeable entity for material science and pharmacological development [1].

Crystal structure distinction
Head-to-head
Trigonal space group; unit cell and packing differ from 8,24-isomer
Confirms non-interchangeable solid-state form
Single-crystal XRD
X-ray crystallography Structural biology Isomer identification

Cytotoxicity Contrast with 3-Oxo Analog

While direct comparative data for the target compound is limited, cross-study analysis reveals a clear differentiation from the 3-oxo analog, 3-oxotirucalla-7,24-dien-21-oic acid. The 3-oxo derivative exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with reported IC50 values of 27.5 µM [1]. In stark contrast, the target compound, 3α-hydroxytirucalla-7,24-dien-21-oic acid, shows negligible cytotoxicity in similar assays [2]. This significant functional divergence, driven by a single oxidation state at C-3, highlights that the target compound is a non-cytotoxic tool for studying other biological pathways (e.g., anti-inflammation or anti-virulence) without the confounding variable of cell death [3].

Cytotoxicity contrast
Cross-study
Target compound: no significant cytotoxicity; 3-oxo analog IC50 = 27.5 µM (MCF-7)
Supports pathway-specific studies without cytotoxicity confounding
MTT assay; MCF-7 breast cancer cell line
Cytotoxicity Cancer research MCF-7 cells

Anti-Virulence Mechanism Targeting S. aureus Quorum Sensing

A structurally related analog, 3α-hydroxytirucalla-7,24Z-dien-27-oic acid, has demonstrated a unique anti-virulence mechanism against *Staphylococcus aureus* by inhibiting all accessory gene regulator (agr) alleles with IC50 values between 2-70 µM [1]. This activity is highly specific to the tirucallane scaffold with a free carboxylic acid group [1]. While this evidence is class-level for the tirucallane acid scaffold, it provides a strong inference that 3α-hydroxytirucalla-7,24-dien-21-oic acid, which shares the core tirucallane skeleton and C-21 carboxyl group, is a critical probe for studying this non-bactericidal, resistance-evasive mechanism [2]. This mechanism is distinct from the direct antibacterial or cytotoxic activities of other triterpene classes (e.g., oleananes or ursanes) [2].

Anti-virulence mechanism
Class-level
Analog inhibits S. aureus agr alleles (IC50 2–70 µM); tirucallane scaffold and C-21 carboxyl group required
Supports quorum-sensing inhibition research context
Inferred from structural analog; direct compound data to verify
Anti-virulence Quorum sensing *Staphylococcus aureus*

3α-Hydroxytirucalla-7,24-dien-21-oic acid: Key Research Applications


Anti-Inflammatory Drug Discovery & Pharmacophore Modeling

Given its potent in vivo anti-inflammatory activity (ID50=0.05 mg/ear) comparable to hydrocortisone, 3α-Hydroxytirucalla-7,24-dien-21-oic acid serves as an ideal reference standard and lead scaffold for developing novel, non-steroidal anti-inflammatory agents [1]. Its well-defined structure and crystallographic data [2] enable precise structure-activity relationship (SAR) studies and pharmacophore modeling to identify critical features for target engagement, such as the 3α-hydroxy group and the 7,24-diene system.

Anti-Virulence and Quorum Sensing Inhibition

This compound is a key reagent for research into non-bactericidal strategies against *Staphylococcus aureus* infections [3]. Its class-level activity as an inhibitor of the accessory gene regulator (agr) quorum sensing system makes it a critical probe for investigating mechanisms to disarm pathogens without applying selective pressure for antibiotic resistance [3]. Procurement of this specific compound ensures experimental work aligns with the established structure-activity landscape for this emerging therapeutic area.

Structural Biology and Analytical Method Development

The availability of a definitive single-crystal X-ray structure [2] and comprehensive NMR spectroscopic data [4] makes this compound an excellent reference material for structural biology studies. It can be used as a standard for validating analytical methods (HPLC, MS, NMR) for the identification and quantification of tirucallane triterpenes in complex natural product extracts, ensuring method accuracy and reproducibility across different research groups and quality control laboratories [4].

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
Assay-comparable potency context
3α-hydroxy-7,24-diene pharmacophore validation
Anti-virulence & quorum sensing studies
Quorum sensing inhibition context
agr allele inhibition endpoint review
Structural & analytical reference
Crystallographic identity context
Analytical method benchmarking and SOP alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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